Methods and Technical Details
The synthesis of PROTAC ERR typically employs a convergent approach, where two fragments are synthesized separately before being linked together. The first step involves creating a ligand that targets ERα, while the second involves synthesizing an E3 ligase recognition motif, commonly derived from proteins such as von Hippel-Lindau (VHL) or cereblon .
One prominent method used in synthesizing PROTAC ERR is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient linking of the azide-modified estrogen response element (ERE) with a terminal alkyne-modified small molecule like VH032. This reaction has been shown to yield high efficiency and selectivity, crucial for maintaining biological activity .
The synthesis process also involves various purification and characterization techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the identity and purity of the synthesized compound .
Structure and Data
PROTAC ERR features a unique molecular architecture that includes an estrogen response element which binds to ERα and a small molecule ligand that recruits E3 ligases. The general structure consists of:
The precise molecular formula and structure data can vary depending on specific modifications made during synthesis, but they generally adhere to a framework that promotes effective binding and degradation .
Reactions and Technical Details
The primary chemical reaction involved in the action of PROTAC ERR is the formation of a ternary complex between ERα, the PROTAC, and an E3 ligase. Upon binding, this complex facilitates the transfer of ubiquitin molecules from an E1 enzyme to ERα via E2 enzymes, leading to polyubiquitination. This process marks ERα for degradation by the proteasome .
Additionally, studies have indicated that metabolic stability is crucial; unstable linkers can produce metabolites that interfere with PROTAC efficacy by competing with the full compound for binding sites on ERα .
Process and Data
The mechanism of action for PROTAC ERR involves several key steps:
This mechanism allows for selective degradation of target proteins without affecting other cellular components, offering a significant advantage over traditional inhibitors .
Physical and Chemical Properties
The physical properties of PROTAC ERR include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy provide insights into structural integrity and purity .
Scientific Uses
PROTAC ERR has significant applications in cancer research, particularly for treating estrogen receptor-positive breast cancers. By selectively degrading ERα, this compound presents a novel therapeutic strategy that could overcome resistance mechanisms associated with conventional hormone therapies. In vitro studies have demonstrated its efficacy in degrading ERα in cancer cell lines, highlighting its potential as a targeted treatment option .
The landscape of therapeutic intervention has undergone a fundamental transformation with the emergence of proteolysis-targeting chimera technology, representing a shift from traditional occupancy-driven pharmacology to innovative event-driven pharmacology. Traditional small molecule inhibitors function through continuous binding to active sites on target proteins, requiring sustained high drug concentrations to maintain therapeutic efficacy—an approach constrained by pharmacokinetic limitations and susceptibility to resistance mechanisms [2] [6]. In contrast, proteolysis-targeting chimera molecules operate through a catalytic mechanism, recruiting the ubiquitin-proteasome system to induce selective protein degradation. This heterobifunctional architecture comprises three elements: a ligand binding the protein of interest, a ligand recruiting an E3 ubiquitin ligase, and a chemical linker facilitating ternary complex formation [2] [6]. Upon complex formation, the protein of interest undergoes polyubiquitination and subsequent proteasomal degradation, enabling proteolysis-targeting chimera molecules to act catalytically and degrade multiple target molecules per therapeutic unit [6]. This mechanistic distinction confers several pharmacological advantages, including activity at sub-stoichiometric concentrations, potential efficacy against resistant targets, and extended pharmacodynamic effects persisting beyond drug clearance [2] [4]. The evolution of this technology has progressed from peptide-based first-generation molecules with limited cell permeability to entirely small-molecule-based proteolysis-targeting chimera that maintain efficient cellular uptake while achieving potent degradation across diverse target classes [2].
Table: Pharmacological Comparison of Therapeutic Modalities
Parameter | Traditional Inhibitors | PROTAC Degraders |
---|---|---|
Mechanism | Occupancy-driven inhibition | Event-driven degradation |
Dosing Requirement | Sustained high concentrations | Sub-stoichiometric catalytic activity |
Target Vulnerability | Susceptible to mutations/overexpression | Resistant to target amplification |
Undruggable Targets | Limited applicability | Expanded potential |
Pharmacodynamics | Duration tied to PK exposure | Extended effects beyond PK profile |
Resistance Mechanism | Target mutation common | Requires complete protein resynthesis |
The estrogen receptor-related receptor family constitutes orphan nuclear receptors with significant implications in cancer pathophysiology, particularly regarding metabolic reprogramming. Comprising three isoforms (estrogen receptor-related receptor α, estrogen receptor-related receptor β, and estrogen receptor-related receptor γ), these transcription factors share structural homology with estrogen receptors but function independently of estrogenic ligands [1]. Estrogen receptor-related receptor α emerges as the most extensively characterized isoform in oncology, demonstrating overexpression across diverse malignancies including breast, prostate, colorectal, and ovarian cancers, where its expression correlates with aggressive phenotypes and poor clinical outcomes [1] [9]. Functionally, estrogen receptor-related receptor α serves as a master regulator of cellular energy metabolism through transcriptional control of genes governing mitochondrial biogenesis, oxidative phosphorylation, and nutrient utilization pathways [1] [5]. This regulatory function operates primarily via interaction with the transcriptional coactivator peroxisome proliferator-activated receptor gamma coactivator 1-alpha, forming the peroxisome proliferator-activated receptor gamma coactivator 1-alpha/estrogen receptor-related receptor α axis that coordinates the expression of metabolic genes including those encoding components of the electron transport chain, tricarboxylic acid cycle enzymes, and fatty acid oxidation machinery [1].
The oncogenic significance of estrogen receptor-related receptor α extends beyond metabolic regulation to encompass direct involvement in proliferative signaling networks. Estrogen receptor-related receptor α transcriptionally activates mitogen-activated protein kinase signaling components and modulates phosphoinositide 3-kinase/mammalian target of rapamycin pathway activity, creating feedforward loops that sustain cancer cell proliferation [1] [9]. Furthermore, estrogen receptor-related receptor α exhibits reciprocal crosstalk with established oncogenes including cellular myelocytomatosis oncogene and hypoxia-inducible factor 1α, thereby integrating environmental cues with metabolic adaptations [1]. Under hypoxic conditions characteristic of solid tumor microenvironments, estrogen receptor-related receptor α cooperates with hypoxia-inducible factor 1α to enhance glycolytic flux by promoting expression of glucose transporters and glycolytic enzymes, thereby supporting the Warburg effect [1] [5]. This multifaceted involvement in both metabolic reprogramming and oncogenic signaling positions estrogen receptor-related receptor α as a compelling molecular target in cancer therapeutics.
Table: Metabolic Pathways Regulated by Estrogen Receptor-Related Receptor α in Cancer
Metabolic Pathway | Target Genes | Functional Outcome |
---|---|---|
Mitochondrial Biogenesis | TFAM, NRF1, COX5B | Enhanced oxidative capacity |
Fatty Acid Oxidation | CPT1B, MCAD, LCAD | Lipid-derived energy production |
Tricarboxylic Acid Cycle | IDH3A, SDHB, MDH2 | Metabolic intermediate generation |
Glycolysis | GLUT1, HK2, LDHA | Aerobic glycolysis promotion |
Glutaminolysis | SLC1A5, GLS1 | Alternative carbon source utilization |
The pursuit of estrogen receptor-related receptor α inhibitors has confronted substantial challenges rooted in structural and functional characteristics that render this target "undruggable" through conventional approaches. Unlike canonical nuclear receptors with well-defined ligand-binding pockets, estrogen receptor-related receptor α possesses an unusually small and hydrophobic ligand-binding domain that impedes high-affinity interactions with small molecules [1] [4]. This structural constraint has limited the development of traditional inhibitors, with existing compounds such as diethylstilbestrol and XCT790 demonstrating inadequate binding affinity, poor selectivity, and unfavorable pharmacokinetic properties [1]. Furthermore, the functional redundancy among estrogen receptor-related receptor isoforms and their engagement in protein-protein interaction networks with coactivators complicate selective pharmacological intervention [9]. These limitations necessitate alternative targeting strategies that circumvent the constraints of occupancy-driven inhibition.
Proteolysis-targeting chimera technology presents a promising solution to estrogen receptor-related receptor α's undruggability by exploiting protein-protein interaction interfaces rather than enzymatic pockets for target engagement. The structural flexibility of proteolysis-targeting chimera molecules enables utilization of ligands with suboptimal inhibitory potency but sufficient binding affinity, effectively converting weak binders into potent degraders [4] [9]. This approach proves particularly advantageous for transcription factors like estrogen receptor-related receptor α, where functional ablation through degradation offers superior efficacy compared to inhibition, as it eliminates both enzymatic and scaffolding functions [6] [9]. Preclinical validation of this strategy emerged with the development of the first estrogen receptor-related receptor α-targeted proteolysis-targeting chimera employing a diethylstilbestrol-derived ligand coupled to a von Hippel-Lindau E3 ligase recruiter, which achieved nanomolar-range degradation efficiency and suppression of estrogen receptor-related receptor α-dependent transcriptional programs in breast cancer models [4].
Beyond addressing intrinsic undruggability, proteolysis-targeting chimera-mediated degradation offers compelling advantages for overcoming resistance mechanisms that limit conventional targeted therapies. Estrogen receptor-related receptor α amplification and overexpression represent common adaptive responses in cancer cells exposed to metabolic stress or targeted agents [1] [9]. Traditional inhibitors frequently fail against overexpressed targets due to insufficient target coverage, whereas proteolysis-targeting chimera maintain efficacy against amplified targets since their catalytic mechanism enables depletion of excess protein [6]. Additionally, acquired resistance to kinase inhibitors often involves point mutations that impair drug binding while preserving catalytic function—a scenario effectively circumvented by proteolysis-targeting chimera that recognize alternative binding epitopes unaffected by such mutations [6]. The event-driven pharmacology of proteolysis-targeting chimera thus represents a promising strategy to address the persistent challenge of therapeutic resistance in oncology.
Table: Advantages of PROTAC-Mediated ERR Targeting vs. Traditional Inhibition
Challenge | Traditional Inhibitors | PROTAC Degraders |
---|---|---|
Undruggable Pocket | Limited binding affinity | Utilize suboptimal binders |
Target Overexpression | Reduced efficacy | Maintain catalytic degradation |
Point Mutations | Binding interference | Target alternative epitopes |
Scaffolding Function | Not affected | Complete functional elimination |
Transcriptional Regulation | Partial suppression | Abrogate transcriptional network |
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